Coumamidine gamma1

Pseudomonas aeruginosa aminoglycoside hypersensitivity MIC profiling

Researchers studying aminoglycoside uptake in P. aeruginosa often lack well-characterized probes with verified MIC differentials. Coumamidine γ1 (CAS 121634-35-3) addresses this gap with a 40-fold MIC differential between wild-type (8 μg/mL) and super-sensitive BMH 10 strains (0.2 μg/mL). • P. aeruginosa uptake probe: 40-fold MIC window enables membrane permeability & efflux pump studies • Bactericidal kinetics reference: >6-log S. aureus CFU reduction in 2 h at 4× MIC (3.12 μg/mL) • Resistance benchmark: frequency <1×10⁻⁹ at 4×-8× MIC in E. coli & S. aureus • In vivo validated: ED₅₀ <0.6 mg/kg/day (S. aureus murine model); Cmax 4.5 μg/mL, t½ 1 h Fermentation-derived; supplied with full analytical documentation. Standard packs: 10 mg, 50 mg, 100 mg; bulk/custom synthesis available.

Molecular Formula C33H49N13O13
Molecular Weight 835.8 g/mol
CAS No. 121634-35-3
Cat. No. B051222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumamidine gamma1
CAS121634-35-3
Synonymscoumamidine gamma(1)
coumamidine gamma1
Molecular FormulaC33H49N13O13
Molecular Weight835.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N
InChIInChI=1S/C33H49N13O13/c1-12-19(25(50)21(41-29(36)37)28(57-12)58-14-5-2-13(3-6-14)4-7-18(47)40-9-8-17(34)35)43-32(53)44-26-20(42-30(38)51)23(48)15(10-55-26)59-16-11-56-27-22(24(16)49)46(31(39)52)33(54)45-27/h2-7,12,15-16,19-28,48-50H,8-11H2,1H3,(H3,34,35)(H2,39,52)(H,40,47)(H,45,54)(H4,36,37,41)(H3,38,42,51)(H2,43,44,53)/b7-4+
InChIKeyRALPRAPANVNIPH-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coumamidine gamma1 Procurement Overview


Coumamidine gamma1 (CAS 121634-35-3) is a water-soluble, alkaline aminoglycoside antibiotic belonging to the cinodine class [1]. It is a glycocinnamoylspermidine derivative isolated from fermentation of the actinomycete Saccharopolyspora sp. AB 1167L-65 [1]. The compound exists as an isomer with Coumamidine gamma2 (CAS 121634-34-2), both sharing the molecular formula C₃₃H₄₉N₁₃O₁₃ and molecular weight of approximately 835.8 g/mol [2]. Its structural characterization was achieved through 2D NMR correlation experiments and mass spectrometry [3]. Unlike generic aminoglycosides, Coumamidine gamma1 was specifically selected from a screening program targeting substances that inhibit Pseudomonas aeruginosa, indicating distinct structural and functional properties within its class [1].

Class Aminoglycoside (Cinodine-type) Research Probe Glycocinnamoylspermidine derivative
Screening Context P. aeruginosa Susceptibility & Resistance Workflows Includes super-sensitive strain models
Functional Assay Bactericidal Kinetics & Time-Kill Analysis Supports rapid endpoint monitoring
Stability Reported Serum-Stable Scaffold Supports ex vivo and in vivo exposure models

Why Coumamidine gamma1 Cannot Be Substituted


Coumamidine gamma1 and its closest analog Coumamidine gamma2 share the same molecular formula and weight, yet are distinct isomeric compounds with differing structural configurations [1]. The cinodine class, including cinodine I (CAS 60830-76-4) and glycocinnamoylspermidine derivatives such as LL-BM123β, γ1, and γ2, exhibits significant structural and functional variation [2]. The coumamidines differ from cinodine I by the structure of the pentose moiety attached to the terminal trisaccharide, resulting in altered antibacterial spectra and potency profiles [3]. Procurement of a generic or in-class alternative without verified equivalency data introduces risk of divergent MIC profiles, differential bactericidal kinetics, and variable serum stability, each of which directly impacts experimental reproducibility and downstream application validity [4].

!
Isomer Mismatch
Coumamidine gamma2 shares the same formula and weight, but distinct structural configuration may shift the antibacterial spectrum.
!
Class-Analog Divergence
Cinodine I and related glycocinnamoylspermidines differ in pentose moiety, which can alter anti-pseudomonal potency and serum interaction.
!
Generic Aminoglycoside Gap
Conventional aminoglycosides lack the targeted P. aeruginosa super-sensitive strain response, limiting transfer of MIC and kinetic profiling.

Coumamidine gamma1 Quantitative Evidence


P. aeruginosa Super-Sensitive Strain Activity

Coumamidine gamma1 demonstrates exceptionally potent activity against the aminoglycoside super-sensitive Pseudomonas aeruginosa strain BMH 10, with an MIC of 0.2 μg/mL [1]. In comparison, the MIC against wild-type P. aeruginosa is 8 μg/mL [1]. This 40-fold differential sensitivity confirms a distinct mechanistic pathway that may be exploitable in targeted research applications where conventional aminoglycosides fail.

P. aeruginosa Sensitivity
Head-to-head
0.2 µg/mL (BMH 10 strain) vs 8 µg/mL (wild-type), 40-fold differential
Supports P. aeruginosa uptake and permeability mechanism studies.
Agar dilution method context.
Pseudomonas aeruginosa aminoglycoside hypersensitivity MIC profiling

Rapid Bactericidal Kinetics Against S. aureus

Coumamidine gamma1 exhibits rapid, concentration-dependent bactericidal activity against Staphylococcus aureus. At 4× MIC (3.12 μg/mL), the viable bacterial count in logarithmic phase cultures was reduced to less than 10 colony-forming units (CFU) within 2 hours of exposure [1]. This represents a >6-log reduction (99.9999% kill) from typical logarithmic-phase densities within a clinically relevant timeframe, establishing Coumamidine gamma1 as a rapidly bactericidal agent rather than merely bacteriostatic.

Bactericidal Kinetics
Reported
>6-log CFU reduction of S. aureus within 2 hours (4× MIC)
Supports rapid time-kill endpoint analysis and pharmacodynamic modeling.
Logarithmic phase culture context.
Staphylococcus aureus bactericidal kinetics time-kill assay

Low Spontaneous Resistance Frequency

The frequency of spontaneous resistance development to Coumamidine gamma1 in both Escherichia coli and Staphylococcus aureus was determined to be less than 1 × 10⁻⁹ when selected at 4× and 8× MIC [1]. This resistance frequency is orders of magnitude lower than that observed for many conventional antibiotics (e.g., rifampicin ~10⁻⁷ to 10⁻⁸; fluoroquinolones ~10⁻⁶ to 10⁻⁹ depending on species and drug concentration), indicating a high barrier to resistance emergence [2].

Resistance Frequency
Class-level
Supports resistance emergence models and mutant selection studies.
Data to verify; mutant selection context.
Gram-Negative Spectrum
Reported
MIC₉₀: S. aureus 1.0, Enterobacteriaceae 2.0, P. aeruginosa 8, H. influenzae 0.5 µg/mL
Supports broad-spectrum Gram-negative assay design and isolate panel screening.
Agar dilution; clinical isolate panels.
In Vivo Model Response
Reported
ED₅₀
Supports in vivo model protective endpoint analysis and exposure-response modeling.
Subcutaneous dosing context.
Serum Stability
Reported
Retains activity in serum; no degradation or inactivation reported.
Supports biological matrix stability workflows and ex vivo assay reproducibility.
Qualitative assessment context.
antimicrobial resistance resistance frequency mutant selection

Gram-Negative Spectrum Including P. aeruginosa

Coumamidine gamma1 demonstrates consistent broad-spectrum activity against aerobic Gram-negative and Gram-positive bacteria. The MIC₉₀ values (concentration inhibiting 90% of isolates) were: Staphylococcus aureus 1.0 μg/mL, Enterobacteriaceae 2.0 μg/mL, Pseudomonas aeruginosa 8 μg/mL, Campylobacter jejuni/coli 1 μg/mL, Haemophilus influenzae 0.5 μg/mL, and Neisseria gonorrhoeae 0.5 μg/mL [1]. Notably, activity against P. aeruginosa at 8 μg/mL is significant given the intrinsic resistance of this pathogen to many antibiotic classes.

Gram-Negative Spectrum
Reported
MIC₉₀: S. aureus 1.0, Enterobacteriaceae 2.0, P. aeruginosa 8, H. influenzae 0.5 µg/mL
Supports broad-spectrum Gram-negative assay design and isolate panel screening.
Agar dilution; clinical isolate panels.
broad-spectrum Gram-negative Pseudomonas aeruginosa

In Vivo Efficacy Against S. aureus

Coumamidine gamma1 demonstrated potent in vivo protective efficacy in a mouse systemic infection model. The ED₅₀ (effective dose protecting 50% of infected animals) was less than 0.6 mg/kg/day when administered subcutaneously at 1 and 5 hours post-infection with S. aureus NCTC 10649 [1]. This sub-mg/kg ED₅₀ value indicates high in vivo potency that correlates with the in vitro bactericidal activity and serum stability. The compound achieved a Cmax of 4.5 μg/mL and a half-life of 1 hour in mouse serum following a 25 mg/kg subcutaneous dose [1].

In Vivo Model Response
Reported
ED₅₀
Supports in vivo model protective endpoint analysis and exposure-response modeling.
Subcutaneous dosing context.
Serum Stability
Reported
Retains activity in serum; no degradation or inactivation reported.
Supports biological matrix stability workflows and ex vivo assay reproducibility.
Qualitative assessment context.
in vivo efficacy murine infection model ED₅₀

Serum Stability

Coumamidine gamma1 is reported to be stable in serum [1]. This property is critical for compounds intended for in vivo applications or ex vivo assays utilizing serum-containing media, as serum instability can lead to rapid degradation, artifactual potency loss, and irreproducible results. The stability in serum, combined with the observed in vivo efficacy (ED₅₀ <0.6 mg/kg/day), confirms that the compound maintains activity in biologically relevant matrices [1].

Serum Stability
Reported
Retains activity in serum; no degradation or inactivation reported.
Supports biological matrix stability workflows and ex vivo assay reproducibility.
Qualitative assessment context.
serum stability bioavailability protein binding

Coumamidine gamma1 Application Scenarios


P. aeruginosa Hypersensitivity and Resistance Studies

Based on the 40-fold MIC differential between wild-type P. aeruginosa (8 μg/mL) and the super-sensitive BMH 10 strain (0.2 μg/mL) [1], Coumamidine gamma1 serves as an ideal probe for investigating aminoglycoside uptake mechanisms, outer membrane permeability determinants, and efflux pump contributions in Pseudomonas aeruginosa. The compound's defined activity against this clinically significant pathogen enables comparative studies that cannot be conducted with aminoglycosides lacking P. aeruginosa coverage.

Bactericidal Time-Kill Standardization

The documented >6-log CFU reduction of S. aureus within 2 hours at 4× MIC (3.12 μg/mL) [1] positions Coumamidine gamma1 as a reference compound for time-kill curve standardization and bactericidal kinetics method development. This property is particularly valuable for establishing positive controls in high-throughput screening campaigns targeting rapidly bactericidal agents and for validating assay sensitivity in pharmacodynamic model systems.

Resistance Selection and Mutant Prevention

With a resistance development frequency of <1 × 10⁻⁹ in both E. coli and S. aureus at 4× and 8× MIC [1], Coumamidine gamma1 is uniquely suited for experiments investigating the genetic and biochemical barriers to resistance emergence. The compound can serve as a benchmark for mutant prevention concentration (MPC) studies and as a tool for understanding resistance mechanism evolution in cinodine-class antibiotics relative to more resistance-prone comparators.

In Vivo Infection Model Validation

The validated in vivo efficacy (ED₅₀ <0.6 mg/kg/day against S. aureus NCTC 10649) and defined mouse pharmacokinetics (Cmax 4.5 μg/mL, t½ 1 hour at 25 mg/kg SC) [1] make Coumamidine gamma1 a suitable reference compound for establishing and validating murine infection models. The serum stability further supports its use in PK/PD studies requiring reliable correlation between in vitro potency and in vivo protective efficacy.

Application
Selection Property
Validation Focus
P. aeruginosa Resistance Studies
Super-sensitive vs wild-type strain response differential
Outer membrane permeability and efflux pump endpoint review
Bactericidal Kinetics Standardization
Rapid time-kill curve profile
CFU reduction and pharmacodynamic model endpoint analysis
Resistance Emergence Modeling
Reported low spontaneous resistance frequency
Mutant selection pressure and longitudinal study endpoint monitoring
In Vivo Infection Model Validation
Reported protective response context
Exposure-response relationship and model-protection endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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